molecular formula C7H9ClN4O2S B1429394 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine CAS No. 339286-30-5

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine

Cat. No.: B1429394
CAS No.: 339286-30-5
M. Wt: 248.69 g/mol
InChI Key: HYPNPORTLYFXRF-UHFFFAOYSA-N
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Description

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine is a nitrogen heterocyclic compound that has garnered significant interest due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine involves multiple stepsThe reaction conditions typically involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves scalable and commercially viable processes. These methods are designed to produce the compound in high yield and purity. For example, the preparation of ticagrelor, a related compound, involves the use of this compound as an intermediate. The process includes nitration, reduction, and other critical steps that are optimized for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reduction reactions often involve the use of reducing agents to remove oxygen atoms or add hydrogen atoms.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The reaction conditions often require specific temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .

Scientific Research Applications

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as an intermediate in the production of pharmaceutical compounds like ticagrelor, which is used to prevent thrombotic events.

    Industry: The compound is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in the synthesis of ticagrelor, the compound acts as an intermediate that undergoes further chemical transformations. The molecular pathways involved include nitration, reduction, and substitution reactions that lead to the formation of the final product .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-(propylthio)pyrimidine-5-amine: This compound is similar in structure and is also used as an intermediate in the synthesis of ticagrelor.

    6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol: Another related compound with similar chemical properties.

Uniqueness

6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of important pharmaceutical compounds like ticagrelor highlights its significance in medicinal chemistry .

Properties

IUPAC Name

6-chloro-5-nitro-2-propylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPNPORTLYFXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855777
Record name 6-Chloro-5-nitro-2-(propylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339286-30-5
Record name 6-Chloro-5-nitro-2-(propylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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